Cerium trinitrate

概要

説明

Cerium trinitrate refers to a family of nitrates of cerium in the +3 or +4 oxidation state. These compounds often contain water, hydroxide, or hydronium ions in addition to cerium and nitrate. This compound is commonly used in various industrial and scientific applications due to its unique properties .

科学的研究の応用

Cerium trinitrate has a wide range of scientific research applications:

Chemistry: In chemistry, cerium nitrate is used as a catalyst in various organic reactions, including oxidation and reduction reactions .

Biology: In biological research, cerium nitrate is used for its antimicrobial properties. It has been shown to inhibit cellular respiration and glucose metabolism in microbial cells .

Medicine: this compound is used in the treatment of deep burns, often in combination with silver sulfadiazine. It helps reduce the death rate in patients with severe burns by promoting wound healing .

Industry: In industrial applications, cerium nitrate is used in the production of catalysts, glass polishing agents, and as a component in various chemical processes .

作用機序

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions: Cerium trinitrate can be synthesized by dissolving cerium oxide in nitric acid. The reaction typically involves heating cerium oxide with concentrated nitric acid, resulting in the formation of cerium nitrate and water. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring the complete dissolution of cerium oxide .

Industrial Production Methods: In industrial settings, cerium nitrate is produced by reacting cerium oxide with nitric acid in large reactors. The solution is then evaporated to obtain cerium nitrate crystals. The process involves careful control of temperature and concentration to ensure high purity and yield .

化学反応の分析

Types of Reactions: Cerium trinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cerium (IV) ammonium nitrate is a one-electron oxidizing agent used for oxidative addition reactions of electrophilic radicals to alkenes .

Common Reagents and Conditions: Common reagents used in reactions with cerium nitrate include nitric acid, ammonia, and various organic solvents. The conditions often involve controlled temperatures and specific pH levels to facilitate the desired reactions .

Major Products Formed: The major products formed from reactions involving cerium nitrate include cerium oxide, cerium hydroxide, and various organic compounds depending on the specific reaction conditions .

類似化合物との比較

- Cerium oxide

- Cerium ammonium nitrate

- Cerium hydroxide

Comparison: Cerium trinitrate is unique in its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility makes it valuable in various chemical and industrial applications. Compared to cerium oxide, which is primarily used for its catalytic properties, cerium nitrate has broader applications in medicine and biology due to its antimicrobial properties .

This compound stands out among cerium compounds for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.

特性

CAS番号 |

10108-73-3 |

|---|---|

分子式 |

CeHNO3 |

分子量 |

203.129 g/mol |

IUPAC名 |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

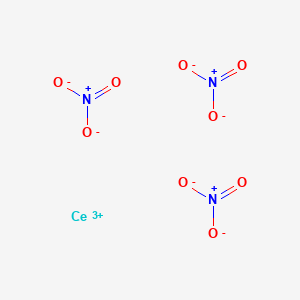

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |

正規SMILES |

[N+](=O)(O)[O-].[Ce] |

| 10108-73-3 | |

物理的記述 |

Liquid; WetSolid |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

関連するCAS |

17309-53-4 (Parent) |

同義語 |

cerium nitrate cerium nitrate (Ce(+3)) cerium nitrate (Ce(+4)) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。